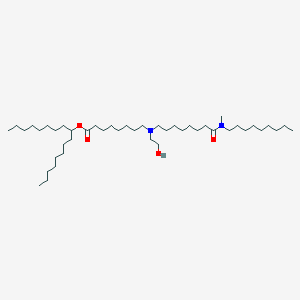
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(nonyl)amino)-8-oxooctyl)amino)octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(nonyl)amino)-8-oxooctyl)amino)octanoate is a complex organic compound with a long aliphatic chain and multiple functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(nonyl)amino)-8-oxooctyl)amino)octanoate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the aliphatic chain, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include alcohols, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves similar steps as the laboratory synthesis but is optimized for higher yields and purity. Quality control measures are implemented to monitor the reaction progress and the final product’s properties .
化学反応の分析
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(nonyl)amino)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, such as halides or amines .
科学的研究の応用
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(nonyl)amino)-8-oxooctyl)amino)octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a component in lipid-based formulations.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(nonyl)amino)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as altering cell signaling pathways or enzyme activity .
類似化合物との比較
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: This compound has a similar structure but with different functional groups, leading to distinct chemical properties and applications.
Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Another similar compound with variations in the aliphatic chain and functional groups.
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(methyl(nonyl)amino)-8-oxooctyl)amino)octanoate stands out due to its specific combination of functional groups and aliphatic chain length, which confer unique chemical and biological properties. These properties make it valuable for specialized applications in research and industry .
特性
分子式 |
C45H90N2O4 |
|---|---|
分子量 |
723.2 g/mol |
IUPAC名 |
heptadecan-9-yl 8-[2-hydroxyethyl-[8-[methyl(nonyl)amino]-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C45H90N2O4/c1-5-8-11-14-17-24-31-38-46(4)44(49)36-29-22-18-25-32-39-47(41-42-48)40-33-26-19-23-30-37-45(50)51-43(34-27-20-15-12-9-6-2)35-28-21-16-13-10-7-3/h43,48H,5-42H2,1-4H3 |
InChIキー |
XTZKAIGWTNJYIC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCN(C)C(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


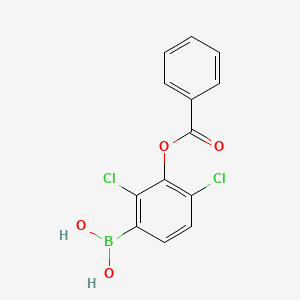
![4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one](/img/structure/B15281366.png)
![({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281374.png)
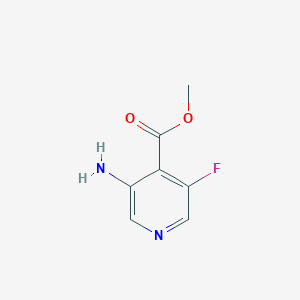
![7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B15281385.png)
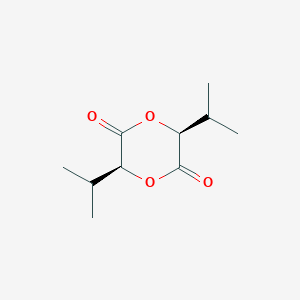
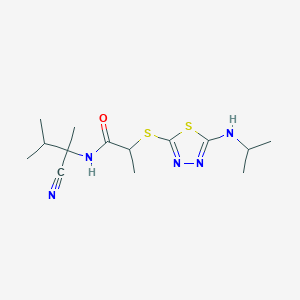
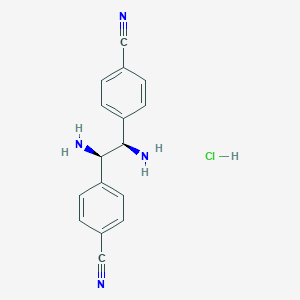
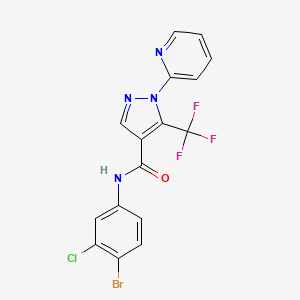
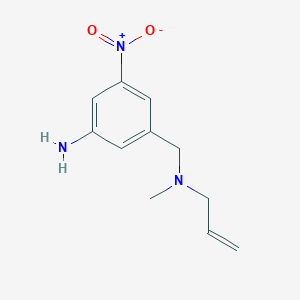
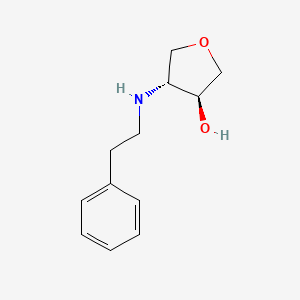
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281427.png)
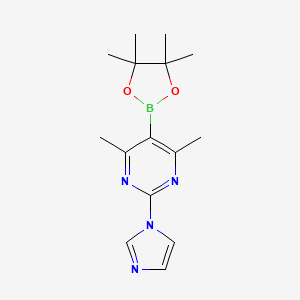
![3-(4-hydroxyquinazolin-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B15281436.png)
